4-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
Description
This compound features a tetrahydroquinoline core substituted at the 1-position with a 2-methylpropanoyl (isobutyryl) group and at the 7-position with a 4-fluorobenzenesulfonamide moiety. Its molecular formula is C₂₀H₂₂FN₂O₃S, with a molecular weight of 389.47 g/mol (estimated from analogs in ). The fluorine atom at the benzene ring’s 4-position enhances metabolic stability and modulates electronic properties, while the isobutyryl group influences lipophilicity and binding interactions .
Properties
IUPAC Name |
4-fluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-13(2)19(23)22-11-3-4-14-5-8-16(12-18(14)22)21-26(24,25)17-9-6-15(20)7-10-17/h5-10,12-13,21H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBOVDDKOYSOPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluoro Group: The fluorine atom can be introduced using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSi).
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the amine with a sulfonyl chloride in the presence of a base.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis units and controlled reaction conditions .
Chemical Reactions Analysis
4-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the sulfonamide to an amine.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit enzymes involved in folic acid synthesis, such as dihydropteroate synthase, leading to the disruption of bacterial cell growth . The fluorine atom enhances the compound’s ability to interact with biological targets, increasing its efficacy .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and physicochemical differences between the target compound and its closest analogs:
Functional Group Impact
- Acyl vs. Sulfonyl Groups: The target compound’s 2-methylpropanoyl group (acyl) increases lipophilicity (logP ~3.2) compared to sulfonyl-substituted analogs (logP ~2.5–2.8) . Acyl groups may enhance membrane permeability but reduce aqueous solubility.
- In contrast, the 3,4-dimethyl analog () exhibits higher logP (3.5) due to methyl groups but reduced polarity .
- Sulfonyl Variants: Compounds with sulfonyl groups (e.g., propylsulfonyl, thiophene sulfonyl) demonstrate lower logP values, suggesting better solubility.
Research Findings and Implications
While direct biological data for the target compound are unavailable, insights can be extrapolated from analogs:
- Enzyme Inhibition: Sulfonamide-containing tetrahydroquinolines often target enzymes like carbonic anhydrase or kinases. The 4-fluoro substitution may enhance binding affinity compared to methyl or ethoxy groups .
- Pharmacokinetics : The isobutyryl group’s moderate lipophilicity (logP ~3.2) suggests balanced absorption and distribution, whereas sulfonyl analogs (logP ~2.5–2.8) may exhibit faster renal clearance .
Biological Activity
The compound 4-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a derivative of sulfonamide that has gained attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a sulfonamide group, which is known for its diverse biological activities.
Sulfonamides generally exert their biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : They often inhibit enzymes involved in folate synthesis, which is crucial for DNA replication and cell division.
- Receptor Modulation : The specific structure of this compound suggests potential interaction with various receptors, including those involved in inflammatory pathways.
Antimicrobial Activity
Sulfonamides are primarily known for their antimicrobial properties. Research indicates that derivatives like this compound may exhibit enhanced antibacterial activity compared to traditional sulfonamides. This is attributed to modifications in the chemical structure that improve binding affinity to bacterial enzymes.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of sulfonamide derivatives. For instance:
- TrkA Inhibition : Similar compounds have shown inhibitory effects on tropomyosin receptor kinase A (TrkA), a target in glioblastoma treatment. These compounds induce cytotoxicity in cancer cells while sparing normal cells, suggesting a therapeutic window for cancer treatment .
| Compound | Cell Line | Inhibition (%) |
|---|---|---|
| AL106 | U87 | 78 |
| AL34 | U87 | 64.7 |
| AL110 | U87 | 53.3 |
Cardiovascular Effects
Studies have demonstrated that some sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. For example, specific analogs were shown to decrease perfusion pressure in isolated rat heart models .
Study on Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various sulfonamide derivatives found that structural modifications significantly enhance activity against resistant strains of bacteria. The compound under review was noted for its effectiveness against both Gram-positive and Gram-negative bacteria.
Clinical Trials for Cancer Treatment
In recent clinical trials involving sulfonamide derivatives targeting TrkA in glioblastoma patients, compounds similar to this compound demonstrated promising results in terms of tumor reduction and improved patient survival rates.
Pharmacokinetics and ADMET Profile
The pharmacokinetic profile of sulfonamides typically includes:
- Absorption : Rapid absorption post-administration.
- Distribution : Extensive distribution across tissues.
- Metabolism : Primarily hepatic metabolism with potential active metabolites.
- Excretion : Renal excretion as unchanged drug and metabolites.
Using computational tools like ADMETlab 2.0 can provide insights into the drug-likeness and potential toxicological profiles of these compounds .
Q & A
Q. What are the key synthetic pathways for 4-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide?
The synthesis typically involves multi-step reactions, including:
- Functionalization of the tetrahydroquinoline core : Introduction of the 2-methylpropanoyl group via acylation reactions under controlled conditions (e.g., using acyl chlorides and bases like triethylamine) .
- Sulfonamide coupling : Reaction of the tetrahydroquinoline intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) .
- Purification : Column chromatography or recrystallization to isolate the final product, with yields optimized by adjusting solvent polarity and temperature gradients .
Q. How is the compound characterized post-synthesis?
Characterization relies on:
- Spectroscopic methods :
- ¹H/¹³C NMR : To confirm substituent positions and verify the absence of unreacted intermediates .
- FT-IR : Identification of sulfonamide (-SO₂NH-) and carbonyl (C=O) stretching frequencies .
- Chromatography : HPLC or UPLC for purity assessment (>95% purity threshold for biological testing) .
- Mass spectrometry : High-resolution MS (HRMS) to validate the molecular formula (e.g., C₂₁H₂₂FN₂O₃S) .
Advanced Research Questions
Q. What computational strategies are used to predict biological targets or mechanisms of action?
- Molecular docking : Utilized to model interactions between the compound and potential targets (e.g., enzymes like carbonic anhydrase or kinases). The fluorophenyl and sulfonamide moieties are critical for hydrogen bonding and hydrophobic interactions .
- Quantum chemical calculations : Assess electronic properties (e.g., frontier molecular orbitals) to predict reactivity and stability under physiological conditions .
- MD simulations : Evaluate binding kinetics and conformational changes in target proteins over time .
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data across studies?
- Systematic variation of substituents : For example, replacing the 4-fluoro group with other halogens (Cl, Br) to test electronic effects on activity .
- Meta-analysis of biological assays : Compare IC₅₀ values across studies using standardized protocols (e.g., enzyme inhibition assays under identical pH and temperature conditions) .
- Crystallographic studies : X-ray diffraction of ligand-target complexes to identify binding mode discrepancies .
Q. What experimental designs mitigate challenges in assessing the compound’s pharmacokinetic (PK) properties?
- In vitro ADME profiling :
- Microsomal stability assays : Liver microsomes to predict metabolic degradation rates .
- Caco-2 permeability : To estimate oral bioavailability .
- In vivo PK studies : Radiolabeled compound tracking in rodent models to measure half-life and tissue distribution .
- Prodrug strategies : Modify the sulfonamide group to enhance solubility or reduce first-pass metabolism .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s cytotoxicity?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
- Apoptosis pathway analysis : Compare caspase-3/7 activation and mitochondrial membrane potential loss to distinguish necrotic vs. apoptotic mechanisms .
- Control standardization : Use reference compounds (e.g., cisplatin) to calibrate assay conditions and minimize batch variability .
Methodological Recommendations
| Aspect | Best Practices | Evidence |
|---|---|---|
| Synthesis | Optimize acylation step at 0–5°C to prevent side reactions; use anhydrous DMF as solvent . | |
| Biological Assays | Pre-incubate compounds in assay buffer (pH 7.4) for 30 min to ensure solubility . | |
| Computational Modeling | Apply hybrid QM/MM methods for accurate transition-state analysis in reaction mechanisms . |
Key Structural and Functional Insights
- Tetrahydroquinoline core : Enhances blood-brain barrier penetration due to lipophilic character .
- 4-Fluorobenzenesulfonamide : Increases binding affinity to anion-binding pockets in enzymes (e.g., carbonic anhydrase IX) .
- 2-Methylpropanoyl group : Stabilizes the compound’s conformation via steric hindrance, reducing metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
